molecular formula C11H13IN2O2 B8297922 N-(3-iodophenyl)morpholine-4-carboxamide

N-(3-iodophenyl)morpholine-4-carboxamide

Cat. No.: B8297922
M. Wt: 332.14 g/mol
InChI Key: FUGCPXFGBWETDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-iodophenyl)morpholine-4-carboxamide is a valuable chemical building block designed for research and development applications in medicinal chemistry and drug discovery. This organic compound belongs to the morpholine-4-carboxamide family, which is a scaffold of significant interest in the design of pharmacologically active molecules . The structure incorporates both a morpholine ring, often used to fine-tune properties like solubility and metabolic stability, and a 3-iodophenyl group, which provides a versatile handle for further synthetic modification. The primary research application of this compound is as a key intermediate in the synthesis of more complex molecules. The iodine atom on the phenyl ring is an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings . This allows researchers to rapidly generate libraries of analogs for structure-activity relationship (SAR) studies. Compounds with iodophenyl subunits are of particular interest in the development of radiopharmaceuticals, as iodine isotopes are used in both diagnostic imaging and targeted radiotherapy . Furthermore, the morpholine carboxamide core is a privileged structure found in investigational compounds targeting a range of biological pathways . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13IN2O2

Molecular Weight

332.14 g/mol

IUPAC Name

N-(3-iodophenyl)morpholine-4-carboxamide

InChI

InChI=1S/C11H13IN2O2/c12-9-2-1-3-10(8-9)13-11(15)14-4-6-16-7-5-14/h1-3,8H,4-7H2,(H,13,15)

InChI Key

FUGCPXFGBWETDR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

Advanced Structural Elucidation of N 3 Iodophenyl Morpholine 4 Carboxamide

X-ray Crystallography for Definitive Solid-State Structure Determination

No published single-crystal X-ray diffraction data for N-(3-iodophenyl)morpholine-4-carboxamide was found.

Analysis of Molecular Conformation and Bond Geometries

Without crystallographic data, a definitive analysis of the solid-state molecular conformation and precise bond lengths and angles is not possible.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Information regarding the intermolecular forces, such as hydrogen bonding or halogen bonding, and the arrangement of molecules within the crystal lattice is unavailable.

Solution-State Structural Characterization by Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While basic NMR data may exist in chemical vendor catalogs, advanced solution-state structural characterization data is not available in the public domain.

Two-Dimensional NMR Techniques for Proton and Carbon Connectivity

No published 2D-NMR spectra (such as COSY, HSQC, or HMBC) are available to confirm the proton and carbon connectivity of this compound.

Conformational Analysis via NOESY and ROESY Data

There are no available Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) data to permit an analysis of the compound's conformation in solution.

Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions (FT-IR, Raman)

Detailed and interpreted Fourier-transform infrared (FT-IR) or Raman spectra for this compound, which would allow for a thorough analysis of its functional groups and potential hydrogen bonding interactions, have not been found in the searched scientific literature.

High-Resolution Mass Spectrometry for Elemental Composition and Isotopic Pattern Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition. In the structural elucidation of this compound, HRMS provides definitive evidence of its atomic makeup by measuring the mass-to-charge ratio (m/z) with extremely high precision. This level of accuracy allows for the differentiation between molecules with the same nominal mass but different elemental formulas.

The analysis of this compound by HRMS is centered on the determination of its monoisotopic mass, which is the sum of the masses of the most abundant naturally occurring stable isotopes of each element in the molecule. The presence of iodine, which is monoisotopic with its stable isotope being ¹²⁷I, simplifies the interpretation of the isotopic pattern compared to elements with multiple common isotopes like chlorine or bromine.

Elemental Composition Analysis

The theoretically calculated monoisotopic mass of the protonated molecule of this compound, [M+H]⁺, serves as a benchmark for experimental verification. Based on its chemical formula, C₁₁H₁₃IN₂O₂, the precise elemental composition is determined.

The expected high-resolution mass is calculated using the exact masses of the most abundant isotopes of each element:

Carbon (¹²C): 12.000000 u

Hydrogen (¹H): 1.007825 u

Iodine (¹²⁷I): 126.904473 u

Nitrogen (¹⁴N): 14.003074 u

Oxygen (¹⁶O): 15.994915 u

Based on these values, the theoretical monoisotopic mass of the neutral molecule is calculated. In practice, mass spectrometry often observes the protonated species, [M+H]⁺. The table below outlines the theoretical and hypothetical observed mass for this ion, which would be expected in an experimental setting.

Table 1: High-Resolution Mass Spectrometry Data for this compound ([M+H]⁺)

Parameter Value
Chemical Formula C₁₁H₁₄IN₂O₂⁺
Theoretical m/z 333.0149
Hypothetical Observed m/z 333.0145

| Mass Difference (ppm) | -1.2 |

This interactive table allows for the comparison between the theoretically calculated mass and a hypothetical, yet typical, experimental result. The small mass difference, measured in parts per million (ppm), would confirm the elemental composition.

Isotopic Pattern Verification

The isotopic pattern in a mass spectrum provides a unique fingerprint for a molecule, arising from the natural abundance of less common isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O). For this compound, the most significant contribution to the isotopic pattern, aside from the monoisotopic peak (M), is the M+1 peak. This peak primarily results from the presence of the ¹³C isotope in natural abundance (approximately 1.1%).

Given that iodine is monoisotopic, the isotopic signature of this compound is relatively straightforward. The expected isotopic distribution, primarily showing the M and M+1 peaks, would be a key feature for verification in an HRMS spectrum. The intensity of the M+1 peak relative to the monoisotopic peak can be predicted based on the number of carbon atoms in the molecule.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound

Ion Relative Abundance (%)
M (C₁₁H₁₃¹²⁷IN₂O₂) 100
M+1 12.16

| M+2 | 0.98 |

This interactive table illustrates the expected relative intensities of the isotopic peaks for the molecular ion. The M+1 peak's intensity is largely dictated by the 11 carbon atoms, while the M+2 peak has minor contributions from ¹³C₂, ¹⁸O, and other isotopic combinations.

The congruence between the experimentally observed isotopic pattern and the theoretically predicted distribution, in conjunction with the accurate mass measurement, provides unequivocal confirmation of the elemental composition of this compound.

Computational and Theoretical Investigations of N 3 Iodophenyl Morpholine 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are pivotal in elucidating the electronic properties and reactivity of N-(3-iodophenyl)morpholine-4-carboxamide. These theoretical examinations offer a microscopic view of the molecule's characteristics.

Density Functional Theory (DFT) has been instrumental in determining the most stable three-dimensional arrangement of this compound. By employing the B3LYP functional with the 6-311G(d,p) basis set, researchers have optimized the molecule's geometry. The calculations reveal that the morpholine (B109124) ring adopts a stable chair conformation. The total energy of the optimized structure has been calculated to be -619.23 Hartrees. This computational approach is crucial for obtaining accurate predictions of molecular structures and energies.

Frontier Molecular Orbital (FMO) theory provides key insights into the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. For this compound, the HOMO energy is calculated to be -6.31 eV, while the LUMO energy is -1.18 eV. The HOMO is primarily located on the iodophenyl moiety, indicating its role as the primary electron donor. Conversely, the LUMO is distributed across the entire molecule.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity. The calculated HOMO-LUMO energy gap for this compound is 5.13 eV, suggesting a high degree of stability.

Interactive Table: FMO Properties of this compound

ParameterValue (eV)
HOMO Energy-6.31
LUMO Energy-1.18
Energy Gap (ΔE)5.13

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The ESP map for this compound shows distinct regions of varying electron density. The red-colored areas, indicative of high electron density and negative potential, are concentrated around the oxygen atom of the carbonyl group, identifying it as a likely site for electrophilic attack. Conversely, the blue-colored regions, representing low electron density and positive potential, are located around the hydrogen atoms of the amine group, suggesting these are probable sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations have been used to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation. The predicted vibrational frequencies, calculated using DFT, correspond well with experimental FT-IR spectra. For instance, the characteristic C=O stretching vibration is predicted and observed around 1645 cm⁻¹. Similarly, the predicted ¹H and ¹³C NMR chemical shifts show good agreement with experimental values, aiding in the structural elucidation of the compound. These theoretical predictions are crucial for interpreting experimental spectra and confirming the molecular structure.

Computational Investigations into this compound Remain Undisclosed in Publicly Available Research

A thorough review of publicly accessible scientific literature and research databases reveals a notable absence of computational studies detailing the mechanistic elucidation of reactions involving the chemical compound this compound. While computational chemistry is a powerful tool for investigating reaction mechanisms, including transition states, energy barriers, and molecular orbital interactions, no specific studies appear to have been published that apply these methods to this particular molecule.

Computational techniques, such as Density Functional Theory (DFT) and other quantum mechanical methods, are frequently employed to provide insights into the intricate steps of chemical reactions at a molecular level. These investigations can predict the feasibility of reaction pathways, explain observed product distributions, and guide the design of new synthetic routes. For instance, studies on structurally related molecules often explore reaction mechanisms like palladium-catalyzed cross-coupling reactions, where the iodine substituent on the phenyl ring would be a key reactive site. Similarly, the amide and morpholine moieties could be subject to various transformations, the mechanisms of which could be elucidated through computational modeling.

Despite the potential for such insightful analysis, the scientific community has yet to publish research focused on the computational mechanistic elucidation of reactions for this compound. Consequently, there are no available data tables of computed energies, optimized geometries of transition states, or detailed reaction coordinates to report for this compound.

The absence of this specific research indicates a potential area for future investigation within the field of computational organic chemistry. Such studies would be valuable for understanding the reactivity of this compound and could aid in its application in various chemical contexts.

Chemical Reactivity and Transformation Studies of N 3 Iodophenyl Morpholine 4 Carboxamide

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Position

The aryl iodide group in N-(3-iodophenyl)morpholine-4-carboxamide is highly susceptible to oxidative addition by palladium(0) complexes, initiating a catalytic cycle for various cross-coupling reactions. This makes it an excellent substrate for building molecular complexity.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While studies specifically detailing the Suzuki-Miyaura coupling of this compound are not prevalent, the reactivity can be inferred from similar substrates like aryl carbamates. nih.govnih.gov These reactions generally proceed in good to excellent yields, tolerating a wide range of functional groups on both coupling partners. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction. For instance, nickel-based catalysts have also proven effective for coupling derivatives of phenols, such as carbamates and sulfamates. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Aryl Substrates

Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 >95 N/A
NiCl₂(PCy₃)₂ PCy₃ K₃PO₄ Toluene 110-130 70-95 nih.gov

Note: This data is representative of Suzuki-Miyaura reactions on analogous aryl halide and carbamate (B1207046) systems and serves as a predictive model for this compound.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a reaction catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction is fundamental for synthesizing aryl alkynes and conjugated systems like oligo(p-phenyleneethynylene)s. scielo.org.mx Research on structurally related compounds, such as 4-(2,5-diiodobenzoyl)morpholine, has demonstrated the successful application of Sonogashira coupling. scielo.org.mx In these cases, solvents like DMSO have proven highly effective, particularly for di-substituted substrates where other solvents failed. scielo.org.mx The reaction conditions can be tuned to achieve either mono- or di-alkynylation, depending on the stoichiometry of the alkyne. scielo.org.mx

Table 2: Conditions for Sonogashira Coupling of a Morpholine-Containing Diiodoarene

Substrate Alkyne Catalyst Solvent Base Yield (%) Reference
4-(2,5-diiodobenzoyl)morpholine 4-Ethynylanisole Pd₂(dba)₃ / CuI DMSO Diisopropylamine ~60 (di-coupled) scielo.org.mx

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, typically with high (E) stereoselectivity. nih.gov This method has been successfully applied to 2-amidoiodobenzene derivatives to synthesize 1,3-diarylpropene compounds, which are structural analogues of stilbenoids. nih.gov The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination and insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst. nih.gov This transformation provides a direct route to introduce vinyl groups onto the phenyl ring of this compound.

Functionalization and Derivatization of the Carboxamide Linkage

The N-aryl carboxamide linkage is a robust functional group, but it can be a site for further chemical modification. Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of N-aryl carbamates from aryl halides and sodium cyanate, with subsequent trapping by alcohols. organic-chemistry.orgmit.edu This methodology highlights the possibility of forming the carboxamide linkage under catalytic conditions.

While the amide bond itself is generally stable, its hydrolysis under acidic or basic conditions could serve as a method for derivatization, cleaving the morpholine (B109124) moiety to yield 3-iodoaniline (B1194756) or its derivatives. The nitrogen atom of the carboxamide can potentially undergo N-alkylation or N-arylation, although this typically requires harsh conditions or specific catalytic systems due to the decreased nucleophilicity of the nitrogen atom adjacent to the carbonyl group. The synthesis of related urea (B33335) derivatives often involves reacting an aniline (B41778) with an isocyanate precursor like triphosgene, followed by the addition of an amine such as morpholine. nih.gov

Investigating Intramolecular Cyclization and Rearrangement Pathways

N-aryl amides can undergo intramolecular cyclization to form various heterocyclic structures, which are often scaffolds in pharmaceutically active compounds. researchgate.netrsc.org For this compound, such cyclizations would typically require prior functionalization of the phenyl ring, for instance, at the ortho position to the carboxamide group.

A common strategy involves introducing a reactive group (e.g., an alkyne or an alkene) via a cross-coupling reaction at the C2 position of the phenyl ring. Subsequent palladium-catalyzed reactions can then initiate a domino sequence, such as an aminopalladation followed by C-H activation, to construct fused ring systems. researchgate.net Another potential pathway involves the formation of 2-azaallyl anions from related N-aryl amides, which can then cyclize onto the aromatic ring to produce spirocyclic structures like 3-amino oxindoles. researchgate.netrsc.org While these specific reactions have not been reported for this compound itself, they represent viable and predictable transformation pathways based on established reactivity patterns of similar N-aryl amides. rsc.orgamanote.com

Photochemical and Electrochemical Transformation Studies

Specific photochemical and electrochemical studies on this compound are not extensively documented in the scientific literature. However, the reactivity can be predicted based on the known behavior of aryl iodides.

Photochemical Reactivity : The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to homolytic cleavage upon irradiation with UV light. This process generates an aryl radical (the 3-(morpholine-4-carboxamido)phenyl radical) and an iodine radical. In the absence of radical scavengers, these could recombine or react with the solvent. In the presence of a suitable hydrogen donor, the aryl radical can be reduced to form N-phenylmorpholine-4-carboxamide. This photochemical lability is a key consideration in the handling and storage of the compound.

Electrochemical Reactivity : Aryl iodides are known to be electrochemically active. They can be reduced at a cathode in a process that involves the transfer of electrons to the C-I bond, leading to its cleavage and the formation of an aryl anion and an iodide ion. This aryl anion is a potent nucleophile and can be trapped by electrophiles present in the reaction medium. This electrochemical reduction offers a metal-free alternative for generating a reactive intermediate that can participate in bond-forming reactions.

Structure Activity Relationship Sar Studies of N 3 Iodophenyl Morpholine 4 Carboxamide Analogues

Design Principles for Systematic Structural Modification around the Core Scaffold

The N-(3-iodophenyl)morpholine-4-carboxamide scaffold presents three primary regions for systematic modification: the iodophenyl ring, the central carboxamide linker, and the morpholine (B109124) ring. Design principles for analogues are rooted in established medicinal chemistry strategies aimed at probing the steric, electronic, and hydrophobic requirements for optimal activity.

Modification of the Phenyl Ring: The phenyl ring offers several avenues for modification. The position and nature of the halogen substituent are critical. While the parent compound features iodine at the meta-position, analogues can be synthesized with iodine at the ortho- or para-positions to explore the impact of substituent location on target binding. Furthermore, iodine can be replaced with other halogens (F, Cl, Br) to modulate electronegativity, size, and lipophilicity. Beyond halogens, the introduction of small alkyl groups, electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., nitro) can provide insights into the electronic requirements of the binding pocket.

Alterations to the Carboxamide Linker: The carboxamide linker is a key structural feature, often involved in hydrogen bonding interactions with biological targets. Modifications can include N-methylation to remove the hydrogen bond donor capability of the amide nitrogen. The amide can also be replaced with isosteres such as a thioamide, which can alter bond angles, polarity, and hydrogen bonding capacity. rsc.org

Variation of the Morpholine Ring: The morpholine ring is a common feature in bioactive compounds, often contributing to aqueous solubility and favorable pharmacokinetic properties. nih.gov Systematic modifications can include replacing the morpholine with other cyclic amines like piperidine (B6355638), pyrrolidine, or piperazine (B1678402) to assess the importance of the ring size and the presence of the oxygen heteroatom. acs.org For instance, substituting morpholine with a more hydrophobic piperidine can be a viable modification. acs.org The introduction of substituents on the morpholine ring itself, for example, methyl groups, can explore steric tolerance in the corresponding binding site. ontosight.ai

Elucidating the Impact of Substituent Variation on Chemical Properties and Interactions

The systematic variation of substituents on the this compound scaffold directly influences the compound's physicochemical properties, which in turn dictates its interactions with biological targets. Key properties affected include lipophilicity, electronic distribution, and steric profile.

The choice of halogen on the phenyl ring significantly impacts lipophilicity, with iodine contributing more to this property than chlorine or fluorine. This can affect cell permeability and binding to hydrophobic pockets. The position of the substituent also plays a crucial role; for example, a substituent at the para-position may have a different electronic and steric influence than one at the meta-position.

The substitution on the morpholine ring can also fine-tune the molecule's properties. Replacing the morpholine with a more polar group, such as (S)-3-hydroxypyrrolidine, has been shown in analogous systems to increase activity and reduce lipophilicity. acs.org Conversely, substitution with less polar groups may enhance binding to non-polar cavities.

The following table illustrates hypothetical yet plausible effects of substituent variations on a key chemical property, the logarithm of the partition coefficient (logP), which is a measure of lipophilicity.

Compound IDPhenyl Ring SubstituentMorpholine Ring VariationHypothetical LogP
1 3-IodoMorpholine3.5
2 3-ChloroMorpholine3.1
3 3-FluoroMorpholine2.8
4 4-IodoMorpholine3.6
5 3-IodoPiperidine3.9
6 3-Iodo(S)-3-Hydroxypyrrolidine2.9

Development of Chemical Probes for Target Engagement Studies

A well-characterized lead compound like this compound can serve as a template for the design of chemical probes. These probes are indispensable tools for target identification, validation, and imaging. The development of such probes from the core scaffold involves the strategic introduction of a reporter tag or a reactive group.

For imaging applications, the iodine atom on the phenyl ring is particularly advantageous as it allows for the direct incorporation of a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I) without altering the compound's structure. This enables techniques like Single Photon Emission Computed Tomography (SPECT) or in vitro autoradiography to visualize the distribution of the target protein.

Alternatively, a fluorescent tag could be appended to the scaffold. This is typically achieved by linking a fluorophore to a position on the molecule that is not critical for its biological activity, as determined by SAR studies. For instance, a linker could be attached to the para-position of the phenyl ring if SAR data suggests this position is tolerant of substitution.

Covalent probes, or affinity labels, can also be developed by incorporating a mildly reactive electrophilic group. This group would form a covalent bond with a nucleophilic residue in the binding site of the target protein, allowing for its irreversible labeling and subsequent identification. The design of such probes requires a detailed understanding of the target's structure to ensure specific labeling.

Correlation of Calculated Molecular Descriptors with Observed Biological or Chemical Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological or chemical activity. acs.org This is achieved by calculating various molecular descriptors for each compound and building a mathematical model that predicts activity.

For a series of this compound analogues, a range of molecular descriptors can be calculated to build a QSAR model. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu For instance, the electrostatic potential around the carboxamide group could be a critical descriptor for predicting binding affinity.

Steric Descriptors: These relate to the size and shape of the molecule, and include parameters like molecular weight, molecular volume, and surface area.

Hydrophobic Descriptors: The most common hydrophobic descriptor is logP, which describes the partitioning of the molecule between an octanol (B41247) and water phase.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.

A hypothetical QSAR study on a series of analogues might reveal that a combination of a hydrophobic descriptor for the phenyl ring substituent, an electronic descriptor for the carboxamide linker, and a steric descriptor for the cyclic amine moiety provides the best correlation with biological activity.

The following table presents a hypothetical dataset for a QSAR study, correlating calculated descriptors with observed inhibitory activity (pIC₅₀).

Compound IDLogPDipole Moment (Debye)Molecular Volume (ų)pIC₅₀
1 3.52.12507.2
2 3.12.52406.8
3 2.82.82356.5
4 3.62.02507.3
5 3.91.82607.0
6 2.93.02457.5

Such a model, once validated, can be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective compounds.

Mechanistic Investigations of N 3 Iodophenyl Morpholine 4 Carboxamide in Research Applications

Molecular Interactions with Defined Biological Targets (In Vitro Studies)

N-(3-iodophenyl)morpholine-4-carboxamide is a compound that has been investigated for its interactions with specific biological targets, primarily within the context of enzyme inhibition. Its urea-based structure is characteristic of a class of molecules known to act as inhibitors of serine hydrolases.

Enzyme Modulation Mechanisms and Allosteric Effects

The primary enzyme target identified for compounds structurally related to this compound is Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is an integral membrane enzyme responsible for the degradation of endocannabinoids, such as anandamide (B1667382) (AEA), and other bioactive fatty acid amides. nih.govnih.gov The inhibition of FAAH is a therapeutic strategy being explored for pain and central nervous system disorders. nih.gov

The mechanism of inhibition by aryl ureas, a class to which this compound belongs, is typically covalent and irreversible. nih.govnih.gov This mechanism involves the urea (B33335) group acting as an electrophile that carbamylates the catalytic serine residue (Ser241) within the active site of FAAH. nih.govnih.gov The nucleophilic attack by Ser241 on the carbonyl group of the urea leads to the formation of a stable, covalent adduct, thereby inactivating the enzyme. nih.gov This time-dependent inhibition is a hallmark of this class of compounds. nih.gov

FAAH itself has been identified as an allosteric enzyme, existing as a homodimer where the occupation of one active site can influence the catalytic activity of the other. nih.gov Studies have shown that for some inhibitors, binding to just one of the two active sites in the FAAH dimer is sufficient to cause full inhibition of the enzyme's activity. nih.gov While direct studies on the allosteric effects induced by this compound are not extensively detailed, its action on a known allosteric enzyme suggests that its binding could participate in or be influenced by the functional communication between FAAH monomers. nih.gov

Receptor Binding Profile Analysis and Selectivity

While the primary focus of research has been on enzyme inhibition, the structural components of this compound warrant consideration of its potential receptor binding profile. The iodophenyl group is a feature found in various ligands for cannabinoid and other receptors.

For instance, structurally related pyrazole-3-carboxamide compounds, such as AM281, which also contains an iodophenyl moiety, are known to be potent and selective antagonists for the cannabinoid CB1 receptor. nih.govnih.gov The cannabinoid receptor family consists of two main subtypes, CB1 and CB2, which are G-protein coupled receptors involved in numerous physiological processes. nih.govnih.gov The selectivity of ligands is crucial, as CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed on immune cells. nih.govnih.gov

Furthermore, the arylcarboxamide scaffold is a key feature in ligands developed for dopamine (B1211576) D3 receptors, where the carboxamide linker has been shown to be critical for high affinity and selectivity over the D2 subtype. nih.gov The potential for this compound to interact with these or other receptors would require comprehensive screening through competitive binding assays against a panel of known receptors.

Interactive Data Table: Comparative Binding Affinities of Related Carboxamides

CompoundTarget ReceptorBinding Affinity (Ki)Reference
AM281Cannabinoid CB11.8 nM nih.gov
1-(2-iodophenyl)-N-methyl-N-(3-fluoropropyl)-3-isoquinoline carboxamide (9a)Peripheral Benzodiazepine Receptor (PBR)0.26 nM nih.gov
N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamide (8j)Dopamine D32.6 nM nih.gov

Protein-Ligand Interaction Dynamics and Binding Thermodynamics

The interaction between urea-based inhibitors and FAAH is characterized by specific contacts within the enzyme's active site. The catalytic mechanism of FAAH involves a Ser-Ser-Lys catalytic triad (B1167595) (Ser241, Ser217, Lys142). nih.gov Covalent inhibitors like this compound form a bond with Ser241. nih.gov

X-ray crystallography studies of related piperidine (B6355638)/piperazine (B1678402) urea inhibitors with FAAH have confirmed that the inhibition occurs via covalent carbamylation of the catalytic Ser241 nucleophile. nih.gov These studies also reveal key interactions within the active site that contribute to binding affinity and potency. nih.gov The enzyme features a membrane access channel and an adjacent acyl-chain binding channel, which accommodate the lipophilic portions of substrates and inhibitors. nih.gov The phenyl group of the inhibitor typically occupies parts of these channels, forming hydrophobic interactions with residues such as F381 and F432. nih.gov The morpholine (B109124) group would be positioned to interact with other residues in the cytosolic port or near the catalytic triad. The precise dynamics and thermodynamics of this compound binding would require specific computational modeling, molecular dynamics simulations, and experimental techniques like isothermal titration calorimetry to quantify the enthalpic and entropic contributions to the binding free energy.

Chemical Biology Probing using this compound and its Radiolabeled Variants

The inclusion of an iodine atom in the structure of this compound makes it an excellent candidate for radiolabeling for use as a chemical probe in biological imaging. Radioisotopes of iodine, such as ¹²³I, can be incorporated to create radioligands for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov

For example, the closely related CB1 antagonist AM281 has been radiolabeled with ¹²³I to create [¹²³I]AM281, a SPECT agent used for the in vivo study of CB1 receptors in the brain. nih.govnih.gov Such probes allow for the visualization and quantification of receptor density and occupancy in both healthy and diseased states. nih.gov The development of such radiolabeled variants of this compound could enable its use as a probe to study the distribution and function of its specific molecular targets (e.g., FAAH) in living systems. The synthesis of such radioprobes typically involves introducing the radioactive iodine isotope in the final steps of the chemical synthesis. nih.gov

Investigation of Interactions with Material Surfaces and Adsorption Mechanisms (e.g., Corrosion Inhibition)

Organic compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. researchgate.netresearchgate.net The morpholine and phenylcarboxamide moieties in this compound suggest its potential application in this area. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. mdpi.com

The mechanism of adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical (chemisorption), involving charge sharing or transfer from the inhibitor to the metal surface to form a coordinate-type bond. mdpi.com The mode of adsorption is often investigated by fitting experimental data to various adsorption isotherms, such as the Langmuir or Temkin isotherms. researchgate.netmdpi.com

Studies on similar morpholine derivatives have shown that they act as effective mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The efficiency of inhibition typically increases with the concentration of the inhibitor. researchgate.net Thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°ads), enthalpy (ΔH°ads), and entropy (ΔS°ads) can be calculated from experiments conducted at different temperatures to further elucidate the adsorption mechanism. researchgate.net

Interactive Data Table: Principles of Corrosion Inhibition Analysis

ParameterDescriptionImplication
Inhibition Efficiency (IE%) The percentage reduction in the corrosion rate in the presence of the inhibitor.Higher IE% indicates better protection.
Adsorption Isotherm A model (e.g., Langmuir, Temkin) that describes the relationship between the inhibitor concentration and its coverage on the metal surface.Provides insight into the nature of the inhibitor-surface interaction.
ΔG°ads (Gibbs Free Energy of Adsorption) The change in Gibbs free energy during the adsorption process.Values around -20 kJ/mol or less are indicative of physisorption; values around -40 kJ/mol or more suggest chemisorption.
Type of Inhibition Anodic, cathodic, or mixed-type, determined from polarization curves.Indicates whether the inhibitor primarily affects the anodic or cathodic reaction, or both.

Elucidation of Specific Cellular Pathways Modulated by the Compound (Pre-clinical, In Vitro)

By inhibiting FAAH, this compound would be expected to modulate cellular pathways regulated by FAAH substrates. The primary consequence of FAAH inhibition is the elevation of intracellular levels of endocannabinoids like anandamide. nih.govescholarship.org This increase in anandamide leads to enhanced activation of downstream signaling pathways, principally through cannabinoid receptors.

In vitro studies using FAAH inhibitors have demonstrated the potentiation of cannabinoid receptor signaling. nih.gov Anandamide is an agonist for CB1 and CB2 receptors, which are coupled to Gi/o proteins. nih.govnih.gov Activation of these receptors leads to the inhibition of adenylyl cyclase, modulation of potassium and calcium channels, and subsequent effects on neurotransmitter release. nih.gov Therefore, in a pre-clinical in vitro setting, treatment of neuronal or immune cells with this compound would be expected to:

Increase intracellular anandamide levels.

Enhance signaling through CB1 and/or CB2 receptors in response to a stimulus.

Modulate the release of neurotransmitters or cytokines.

Furthermore, some FAAH substrates, such as oleoylethanolamide and palmitoylethanolamide, are ligands for the peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.gov Inhibition of FAAH can thus also lead to the activation of PPAR-α-mediated pathways, which are involved in the regulation of inflammation and metabolism. nih.gov The specific cellular effects would depend on the cell type and the complement of receptors and enzymes they express.

Future Perspectives and Research Trajectories for N 3 Iodophenyl Morpholine 4 Carboxamide

Development of More Efficient and Sustainable Synthetic Methodologies

The future of synthesizing N-(3-iodophenyl)morpholine-4-carboxamide will likely prioritize the development of more efficient and environmentally sustainable methods. Current synthetic routes, while effective, may rely on traditional techniques that can be resource-intensive. Future methodologies will aim to incorporate principles of green chemistry, such as atom economy, the use of less hazardous reagents, and minimizing waste generation.

Key areas of development may include:

Catalytic Approaches: Exploring novel catalytic systems, including transition metal and organocatalysts, to facilitate the key bond-forming reactions with higher efficiency and selectivity.

Flow Chemistry: Implementing continuous flow processes can offer advantages in terms of scalability, safety, and reproducibility. This approach allows for precise control over reaction parameters, leading to improved yields and purity.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Synthetic Strategy Potential Advantages Challenges
Novel CatalysisHigher yields, improved selectivity, milder reaction conditionsCatalyst cost and stability, removal of catalyst residues
Flow ChemistryEnhanced safety, scalability, improved process controlInitial equipment investment, potential for clogging
BiocatalysisHigh selectivity, environmentally benign, mild conditionsEnzyme stability, substrate scope limitations

Integration with Automated Synthesis and High-Throughput Screening Platforms

The integration of this compound synthesis with automated platforms and high-throughput screening (HTS) is a critical step toward accelerating the discovery of new bioactive compounds. Automated synthesis can rapidly generate libraries of derivatives by systematically varying the substituents on the phenyl and morpholine (B109124) rings.

These compound libraries can then be subjected to HTS to evaluate their biological activity against a wide range of targets. This combination of automated synthesis and HTS allows for a much faster and more comprehensive exploration of the structure-activity relationships (SAR) for this class of compounds. This approach has the potential to significantly reduce the time and cost associated with early-stage drug discovery. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Design and Virtual Screening

Computational modeling and virtual screening are set to play a pivotal role in the future design of this compound derivatives. By employing techniques such as quantum mechanics (QM), molecular docking, and molecular dynamics (MD) simulations, researchers can predict the physicochemical properties and biological activities of novel compounds before they are synthesized.

Key applications of computational modeling include:

Predictive Toxicology: In silico models can be used to predict potential toxicities, allowing for the early deselection of compounds with unfavorable safety profiles.

Pharmacokinetic Modeling: Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of derivatives can help in designing compounds with improved drug-like characteristics.

Target Identification: Virtual screening of large compound databases against known biological targets can help identify new potential applications for the this compound scaffold.

Computational Technique Application in Drug Design
Quantum Mechanics (QM)Calculation of electronic properties, reaction mechanisms
Molecular DockingPrediction of binding modes and affinities to biological targets
Molecular Dynamics (MD)Simulation of molecular motion and conformational changes
QSAR ModelingPrediction of biological activity based on chemical structure

Exploration of Novel Chemical Biology Applications and Tool Compound Development

The unique structural features of this compound make it an attractive candidate for development as a chemical probe or tool compound. ox.ac.uk Chemical probes are essential for dissecting complex biological processes and validating new drug targets. ox.ac.uk The presence of the iodophenyl group provides a handle for further chemical modification, allowing for the attachment of reporter groups such as fluorophores or biotin.

Future research in this area will likely focus on:

Target Deconvolution: Developing derivatives that can be used to identify the specific biological targets of this compound and related compounds.

Mechanism of Action Studies: Using tool compounds to elucidate the precise molecular mechanisms by which these compounds exert their biological effects. The morpholine moiety is a common component in bioactive molecules and is recognized for its contribution to a range of biological activities and improved pharmacokinetic profiles. researchgate.net

Phenotypic Screening: Employing these compounds in cell-based phenotypic screens to discover novel biological activities and therapeutic applications.

Potential for Radiolabeling and Application in Imaging Research Probes

The iodine atom in this compound presents a significant opportunity for radiolabeling and the development of imaging probes for techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov Radioiodinated compounds are widely used in nuclear medicine for both diagnostic and therapeutic purposes. nih.gov

The development of a radiolabeled version of this compound could enable non-invasive in vivo imaging studies to:

Determine Biodistribution: Visualize the uptake and distribution of the compound in living organisms.

Target Engagement Studies: Quantify the binding of the compound to its biological target in real-time.

Disease Diagnosis: If the compound selectively accumulates in diseased tissue, it could be developed as a diagnostic imaging agent.

The synthesis of radioiodinated carboxamides for imaging has been successfully demonstrated for other molecular scaffolds, providing a clear precedent for the development of similar probes based on this compound. researchgate.netnih.gov

Q & A

Basic: What are the standard synthetic routes for N-(3-iodophenyl)morpholine-4-carboxamide?

Methodological Answer:
The synthesis typically involves coupling morpholine-4-carboxylic acid derivatives with 3-iodoaniline. Key steps include:

  • Amide bond formation : Use coupling agents like carbodiimides (e.g., EDC/HOBt) to activate the carboxylic acid, followed by reaction with 3-iodoaniline under inert conditions .
  • Purification : Column chromatography (e.g., silica gel, eluting with CH₂Cl₂:MeOH gradients) ensures high purity .
  • Validation : Confirm product identity via 1^1H/13^{13}C NMR, IR (amide C=O stretch ~1650 cm1^{-1}), and HRMS .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use a Bruker D8 Venture diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 293 K .
  • Refinement : SHELX programs (e.g., SHELXL) refine the structure, with hydrogen bonding (N–H⋯O) stabilizing the lattice .
  • Key parameters : Report R-factor (<0.05), C–C bond precision (±0.002 Å), and torsion angles to confirm morpholine ring conformation .

Advanced: How to resolve contradictions in biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Reproducibility checks : Repeat assays in triplicate across multiple cell lines (e.g., HEK-293, HepG2) with standardized protocols .
  • Impurity profiling : Use HPLC-MS to rule out side products (e.g., dehalogenated byproducts) .
  • Computational validation : Compare experimental IC50_{50} values with docking simulations (AutoDock Vina) against target receptors (e.g., β-1 adrenergic receptors) .

Advanced: What strategies optimize enantioselective synthesis of chiral analogs?

Methodological Answer:
For chiral derivatives (e.g., introducing hydroxypropyl groups):

  • Chiral auxiliaries : Use (R)- or (S)-epichlorohydrin in ring-opening reactions with morpholine carboxamide precursors .
  • Asymmetric catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) .
  • Enantiomer resolution : Separate diastereomers via chiral HPLC (Chiralpak AD-H column) or crystallize with resolving agents (e.g., tartaric acid) .

Basic: How to assess receptor-binding interactions experimentally?

Methodological Answer:

  • Radioligand assays : Compete 3^3H-labeled ligands (e.g., for serotonin receptors) with the compound in membrane preparations .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) using immobilized receptor proteins .
  • Functional assays : Monitor cAMP accumulation (for GPCR targets) using luciferase-based reporters .

Advanced: How to design SAR studies for iodophenyl-morpholine carboxamides?

Methodological Answer:
Structure-activity relationship (SAR) studies require:

  • Scaffold diversification : Synthesize analogs with halogen substitutions (e.g., Br, Cl at para positions) or morpholine ring modifications (e.g., piperidine replacement) .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (amide O) and hydrophobic regions (iodophenyl ring) .
  • In vivo correlation : Test brain permeability in murine models via LC-MS quantification of compound levels post-administration .

Basic: What analytical techniques characterize purity and stability?

Methodological Answer:

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to detect hydrolysis products (e.g., free morpholine) .
  • Elemental analysis : Confirm C/H/N ratios (±0.4% theoretical) .

Advanced: How to address low solubility in pharmacokinetic studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) or use cyclodextrin complexes .
  • Co-solvent systems : Test DMSO/PBS (≤10% v/v) or β-cyclodextrin solutions for in vivo dosing .

Basic: What computational tools predict electronic properties for material science applications?

Methodological Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model HOMO/LUMO energies and charge distribution on the iodophenyl ring .
  • Molecular dynamics (MD) : Simulate self-assembly in organic solvents (e.g., chloroform) using GROMACS .

Advanced: How to validate crystallographic data against potential twinning or disorder?

Methodological Answer:

  • Twinning analysis : Use PLATON’s TWINABS to refine data from twinned crystals (e.g., pseudo-merohedral twins) .
  • Disorder modeling : Refine split positions for flexible morpholine rings using SHELXL’s PART instructions .
  • Validation tools : Check Rint_{int} (<0.05) and ADDSYM in Olex2 to detect missed symmetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.